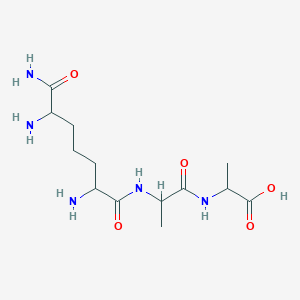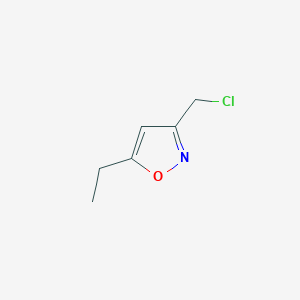
3-(Chlorométhyl)-5-éthyl-1,2-oxazole
Vue d'ensemble
Description
3-(Chloromethyl)-5-ethyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chloromethyl group and an ethyl group on the oxazole ring makes this compound particularly interesting for various chemical reactions and applications.
Applications De Recherche Scientifique
3-(Chloromethyl)-5-ethyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and resins.
Mécanisme D'action
Target of Action
Similar compounds have been reported to target various enzymes and proteins involved in critical biological processes .
Mode of Action
Compounds with a chloromethyl group are known to participate in various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the compound’s targets .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involving the oxidation of reduced nicotinamide adenine dinucleotide .
Pharmacokinetics
The pharmacokinetics of 3-(Chloromethyl)-5-ethyl-1,2-oxazole have been studied in a rat model using high-pressure liquid chromatography diode array detector (HPLC-DAD) method . The absorption pattern of the compound was investigated with a single dose of 45 mg/kg body weight
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory and analgesic activity through cyclooxygenase (cox)-inhibition .
Action Environment
The synthesis of similar compounds has been carried out under specific conditions, such as microwave irradiation exposure , which could potentially influence the compound’s action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-ethyl-1,2-oxazole typically involves the chloromethylation of 5-ethyl-1,2-oxazole. This can be achieved through the reaction of 5-ethyl-1,2-oxazole with chloromethylating agents such as chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of 3-(Chloromethyl)-5-ethyl-1,2-oxazole can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-5-ethyl-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the chloromethyl group into a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles like amines or thiols replace the chlorine atom to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: 3-Methyl-5-ethyl-1,2-oxazole.
Substitution: Amino or thiol-substituted oxazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-1,2-oxazole: Lacks the ethyl group, making it less hydrophobic.
5-Ethyl-1,2-oxazole: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
3-(Chloromethyl)-5-methyl-1,2-oxazole: Has a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness
3-(Chloromethyl)-5-ethyl-1,2-oxazole is unique due to the presence of both the chloromethyl and ethyl groups, which confer distinct reactivity and physical properties. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in research and industry.
Propriétés
IUPAC Name |
3-(chloromethyl)-5-ethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-2-6-3-5(4-7)8-9-6/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASRUENZDOTUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558187 | |
| Record name | 3-(Chloromethyl)-5-ethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122221-01-6 | |
| Record name | 3-(Chloromethyl)-5-ethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-5-ethyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



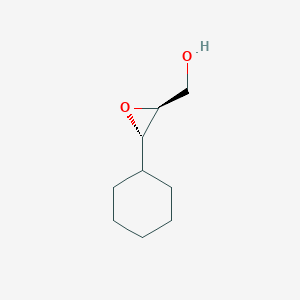
![3-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B48768.png)
![2,2'-Dithiobis[2-methyl-1-propanol]](/img/structure/B48769.png)
![Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-2-[(3S,8aS)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-methyl-2-oxoethyl]-7-methyl-,(8b)-](/img/structure/B48771.png)

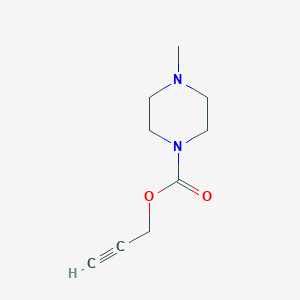

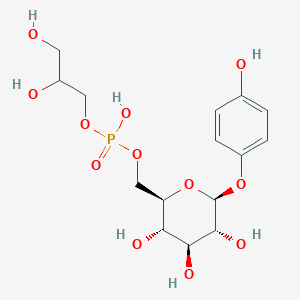
![Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate](/img/structure/B48784.png)
